

Tivozanib mechanism of action VEGFR tyrosine kinase inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Tivozanib

CAS No.: 475108-18-0

Cat. No.: S548162

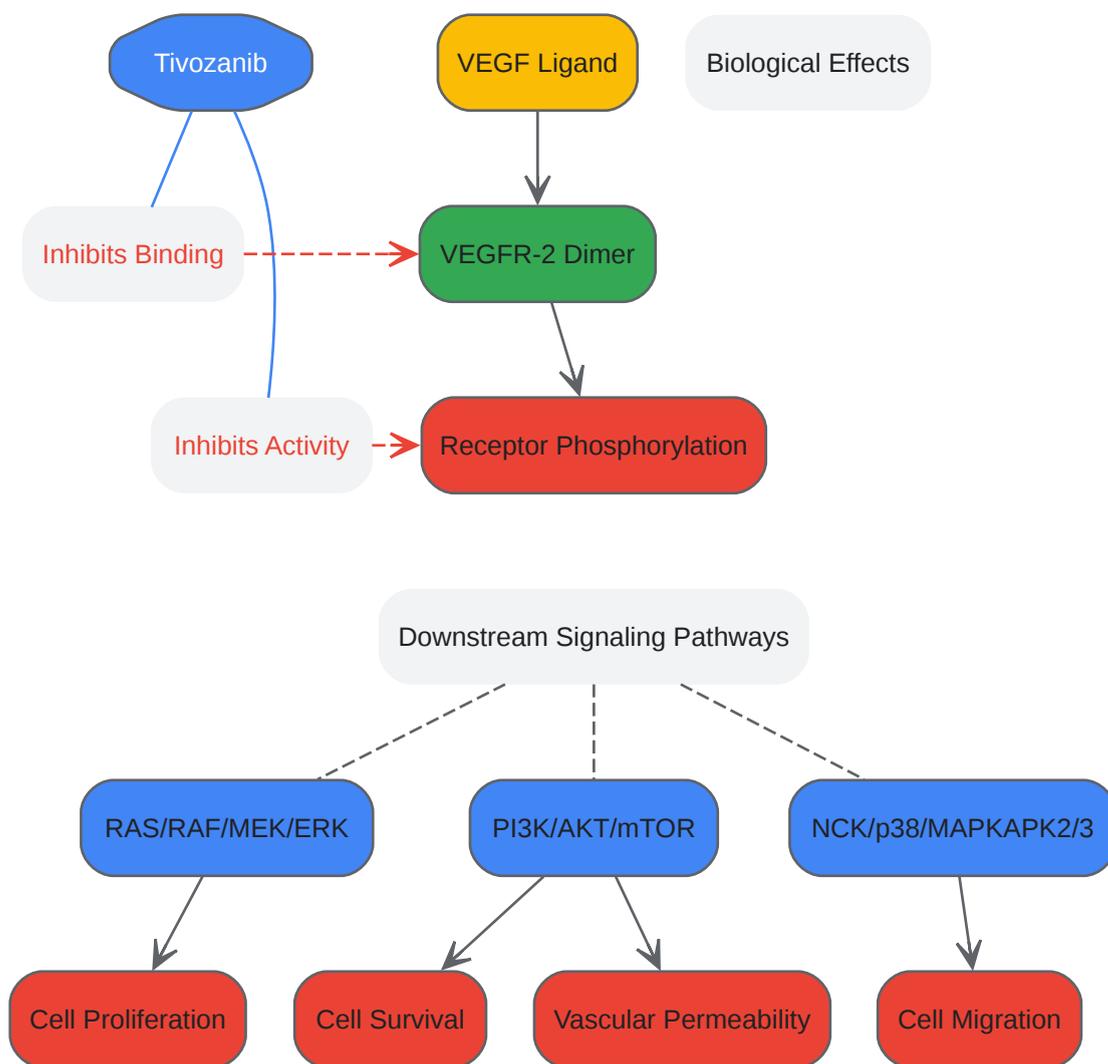
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Structural Mechanism and Target Inhibition

Tivozanib exerts its effect by precisely targeting the intracellular tyrosine kinase domain of VEGFRs.

- **Targeting the Tyrosine Kinase Domain:** The tyrosine kinase domain (TKD) of VEGFR-2 (amino acids 834–1162) contains key subdomains: an **ATP-binding domain (ADB)**, a **kinase insert domain (KID)**, and a **phosphotransferase domain (PTD)** [1]. **Tivozanib** binds to the hydrophobic pocket in the ATP-binding domain, competing with ATP and preventing receptor autophosphorylation [1] [2].
- **Conformational Impact:** By occupying the ATP-binding site, **tivozanib** stabilizes the kinase in an inactive conformation, halting the transduction of pro-angiogenic signals [1].
- **Selectivity:** The drug's molecular structure is engineered for high selectivity towards VEGFR-1, -2, and -3, which is intended to minimize off-target toxicity by reducing inhibition of unrelated kinases [3] [4] [5].

The following diagram illustrates the VEGFR-2 signaling pathway and the specific points where **tivozanib** acts to inhibit it.



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*VEGFR-2 signaling pathway and **tivozanib** inhibition. **Tivozanib** binds VEGFR-2 to block ATP and phosphorylation, halting downstream pro-angiogenic signaling.*

Key Experimental Models and Protocols

The pharmacological profile of **tivozanib** has been characterized using standardized *in vitro* and *in vivo* models. Key experimental details are outlined below.

Experiment Type	Protocol / Model Description	Key Measured Outcomes
In Vitro Kinase Assay	Cellular kinase assays measuring inhibition of VEGFR-1, -2, -3 phosphorylation [3].	Concentration-dependent inhibition of receptor phosphorylation; IC ₅₀ values [3].
Cell Viability Assay (MTT)	ACHN renal cancer cell line treated with tivozanib (0.25–5 μM) for 24, 48, 72 hours [6].	IC ₅₀ value for tivozanib monotherapy: 0.5 μM [6].
In Vivo Tumor Xenograft	Human RCC tumor xenograft models in mice treated with tivozanib [3].	Reduction in tumor growth, angiogenesis, and vascular permeability [3].

Clinical Pharmacology and Clinical Evidence

In the clinical setting, **tivozanib**'s high selectivity translates into a distinct efficacy and safety profile.

- **Indication:** Relapsed or refractory advanced Renal Cell Carcinoma (RCC) in adults following two or more prior systemic therapies [7] [8].
- **Dosing Regimen:** 1.34 mg orally once daily for 21 days, followed by a 7-day rest period, in a 28-day cycle [7] [8].
- **Efficacy Evidence:** In the Phase 3 TIVO-3 trial, **tivozanib** demonstrated a statistically significant improvement in median **Progression-Free Survival (PFS)** compared to sorafenib (5.6 vs. 3.9 months). The **Objective Response Rate (ORR)** was also higher (18% vs. 8%) [8].
- **Safety Profile:** The most common adverse reactions (>20%) include fatigue, hypertension, diarrhea, decreased appetite, nausea, dysphonia, hypothyroidism, cough, and stomatitis [3] [7]. Its enhanced selectivity is associated with a lower rate of certain off-target side effects, such as hand-foot skin reaction, leading to fewer dose reductions compared to less selective TKIs like sorafenib [8] [4].

Research and Combination Strategies

Current research explores **tivozanib** in novel combinations and settings to overcome therapeutic resistance and improve outcomes.

- **Synergistic Combinations:** A 2024 *in vitro* study showed that resveratrol, a natural polyphenol, enhances the sensitivity of RCC cells to **tivozanib**. The combination allowed for a lower IC₅₀ of **tivozanib** (0.25 μM) and resveratrol (20 μM) and resulted in greater suppression of cell migration, colony formation, and expression of pro-angiogenic factors like VEGFC and HIF-1α [6].
- **Frontline Application:** Emerging data discusses the potential of **tivozanib** monotherapy in the first-line setting for selected patients with metastatic RCC, particularly those with "favorable-risk" disease who may have a more angiogenically-driven tumor biology [5].
- **Immuno-oncology Combinations:** **Tivozanib** has been investigated in combination with immune checkpoint inhibitors like nivolumab (e.g., in the TiNivo-2 study). While the addition of nivolumab did not significantly improve outcomes in one trial, **tivozanib** monotherapy showed activity in the post-immunotherapy setting [4].

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To cite this document: Smolecule. [Tivozanib mechanism of action VEGFR tyrosine kinase inhibitor]. Smolecule, [2026]. [Online PDF]. Available at:
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